

# Thermodynamic Properties of Bromo-Methoxy Substituted Aromatics: A Technical Guide

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## Compound of Interest

Compound Name: *3-Bromo-4-methoxy-1-naphthonitrile*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of bromo-methoxy substituted aromatic compounds, with a focus on the isomers of bromoanisole. Understanding these properties is critical for predicting the behavior of these molecules in various chemical and biological systems, aiding in process design, reaction optimization, and drug development. This document summarizes key quantitative data, details the experimental protocols used for their determination, and illustrates the relationships between different thermodynamic parameters and experimental techniques.

## Core Thermodynamic Data

The thermodynamic properties of a compound govern its stability, reactivity, and phase behavior. For bromo-methoxy substituted aromatics, these properties are influenced by the positions of the bromo and methoxy groups on the aromatic ring, which affect intermolecular interactions and molecular symmetry. The following tables summarize key thermodynamic data for the ortho, meta, and para isomers of bromoanisole.

Table 1: Enthalpy of Formation ( $\Delta_f H^\circ$ ), Enthalpy of Vaporization ( $\Delta_{vap} H^\circ$ ), and Enthalpy of Sublimation ( $\Delta_{sub} H^\circ$ ) of Bromoanisole Isomers at 298.15 K

Compound	Isomer	$\Delta_f H^\circ$ (liquid, kJ/mol)	$\Delta_f H^\circ$ (gas, kJ/mol)	$\Delta_{vap} H^\circ$ (kJ/mol)	$\Delta_{sub} H^\circ$ (kJ/mol)
1-Bromo-2-methoxybenzene	ortho	$-105.7 \pm 2.5$	$-48.9 \pm 2.7$	$56.8 \pm 0.9$	-
1-Bromo-3-methoxybenzene	meta	$-110.2 \pm 2.2$	$-52.8 \pm 2.4$	$57.4 \pm 0.8$	-
1-Bromo-4-methoxybenzene	para	$-112.5 \pm 2.1$	$-53.9 \pm 2.3$	$58.6 \pm 0.7$	$70.2 \pm 1.0$

Data sourced from experimental studies on the molecular energetics of monobromoanisole isomers and the NIST Chemistry WebBook.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: Standard Molar Entropy ( $S^\circ$ ), Standard Gibbs Free Energy of Formation ( $\Delta_f G^\circ$ ), and Molar Heat Capacity ( $C_p$ ) of Gaseous Bromoanisole Isomers at 298.15 K

Compound	Isomer	$S^\circ$ (gas, J/mol·K)	$\Delta_f G^\circ$ (gas, kJ/mol)	$C_p$ (gas, J/mol·K)
1-Bromo-2-methoxybenzene	ortho	$368.9 \pm 3.0$	$18.2 \pm 2.8$	145.3
1-Bromo-3-methoxybenzene	meta	$375.1 \pm 3.0$	$15.7 \pm 2.5$	146.1
1-Bromo-4-methoxybenzene	para	$369.5 \pm 3.0$	$16.3 \pm 2.4$	145.8

Data sourced from the NIST Chemistry WebBook and computational chemistry studies.[\[2\]](#)[\[3\]](#)

## Experimental Protocols

The determination of the thermodynamic properties listed above relies on a suite of precise experimental techniques. The following sections detail the methodologies for three key

experimental procedures.

## Rotating-Bomb Combustion Calorimetry for Enthalpy of Formation

This method is used to determine the standard molar enthalpy of formation of a compound by measuring the heat released during its complete combustion in a high-pressure oxygen environment.

Methodology:

- **Sample Preparation:** A precisely weighed pellet (approximately 0.2 g) of the bromoanisole isomer is placed in a quartz crucible. A cotton thread fuse is attached to a platinum ignition wire, with the other end in contact with the sample.
- **Bomb Charging:** A small amount of distilled water (e.g., 1 cm<sup>3</sup>) is added to the bottom of the combustion bomb to ensure that the combustion products are in their standard states. The bomb head, holding the crucible and ignition wire, is securely sealed. The bomb is then purged of air and charged with high-purity oxygen to a pressure of approximately 30 atmospheres.
- **Calorimeter Assembly:** The charged bomb is submerged in a known mass of water in a calorimeter can. The calorimeter is assembled with a stirrer and a temperature-measuring device (e.g., a thermistor). The entire assembly is placed in an isothermal jacket to minimize heat exchange with the surroundings.
- **Combustion and Temperature Measurement:** The water in the calorimeter is stirred to ensure a uniform temperature. The temperature is recorded at regular intervals for a period before ignition to establish a baseline. The sample is then ignited by passing an electric current through the ignition wire. The temperature is continuously monitored and recorded until it reaches a maximum and then begins to cool.
- **Data Analysis:** The corrected temperature rise is determined by extrapolating the post-combustion cooling curve back to the time of ignition. The energy equivalent of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

- **Calculation of Enthalpy of Combustion:** The standard energy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter, with corrections made for the heat of formation of nitric acid and the combustion of the fuse.
- **Calculation of Enthalpy of Formation:** The standard enthalpy of formation of the bromoanisole isomer is then derived from its standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products ( $\text{CO}_2$ ,  $\text{H}_2\text{O}$ , and  $\text{HBr}$ ).

## Calvet Microcalorimetry for Enthalpy of Vaporization and Sublimation

Calvet microcalorimetry is a technique used to measure small heat effects, making it suitable for determining the enthalpies of phase transitions like vaporization and sublimation.

Methodology:

- **Apparatus:** A Calvet-type microcalorimeter consists of a sample cell and a reference cell, each surrounded by a thermopile. The differential signal from the thermopiles provides a measure of the heat flow.
- **Sample Preparation:** A small, precisely weighed amount of the bromoanisole isomer (typically 1-5 mg) is placed in a sample cell.
- **Enthalpy of Vaporization Measurement:**
  - The sample is introduced into the calorimeter at a constant temperature.
  - An inert gas is passed through the sample cell to facilitate vaporization.
  - The heat absorbed during the isothermal vaporization of the sample is measured by the thermopile.
  - The enthalpy of vaporization is calculated by dividing the total heat absorbed by the number of moles of the vaporized sample.
- **Enthalpy of Sublimation Measurement (Drop Method):**

- The calorimeter is maintained at a specific temperature.
- A sample of the solid bromoanisole isomer, initially at a lower temperature (e.g., room temperature), is dropped into the heated calorimeter cell.
- The heat required to raise the temperature of the sample to the calorimeter temperature and then to sublime it is measured.
- A separate experiment is performed to determine the heat capacity of the solid, allowing for the subtraction of the heat required for the temperature increase.
- The remaining heat corresponds to the enthalpy of sublimation at the calorimeter temperature.

## Knudsen Effusion Method for Vapor Pressure Determination

The Knudsen effusion method is used to determine the vapor pressure of substances with low volatility. The vapor pressures at different temperatures can then be used to calculate the enthalpy of sublimation or vaporization via the Clausius-Clapeyron equation.

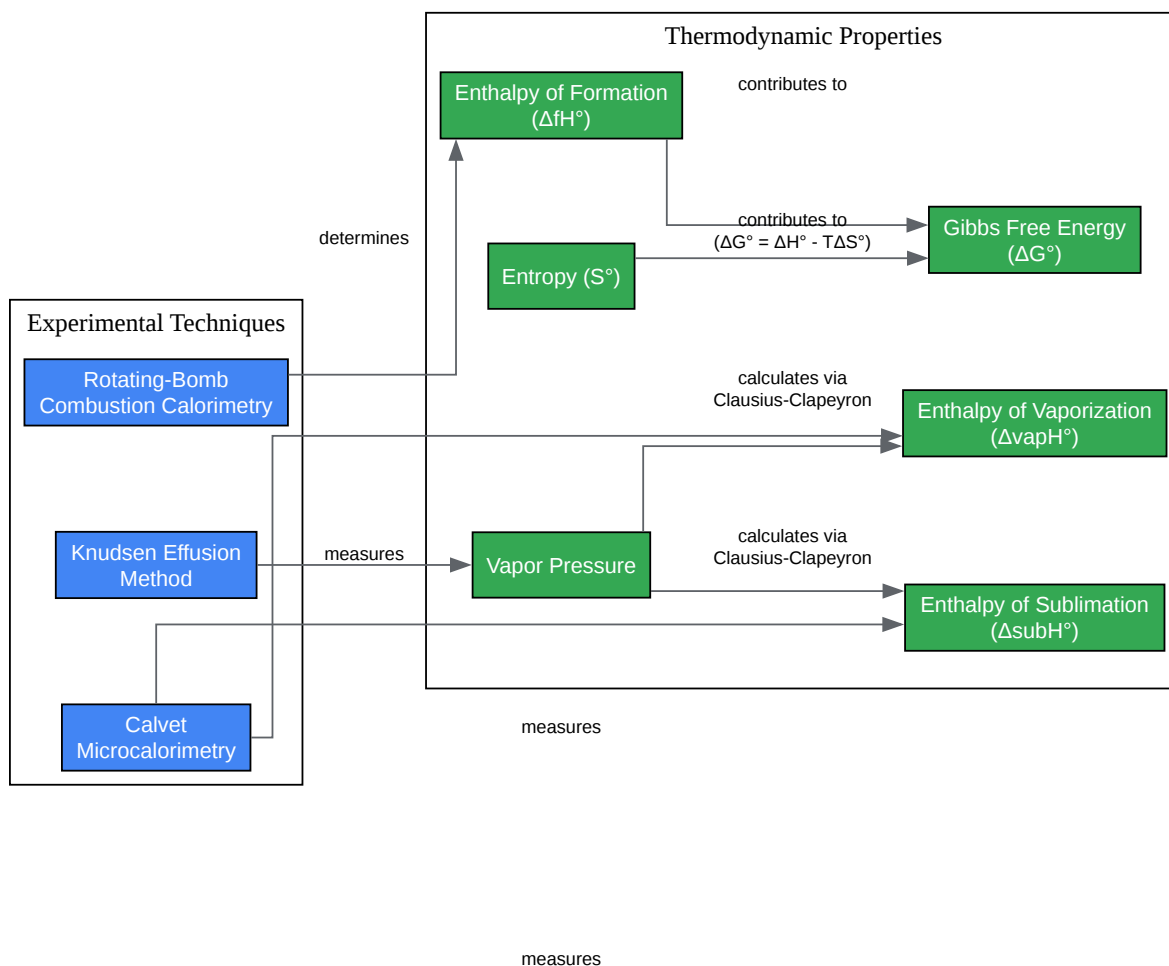
Methodology:

- Apparatus: A Knudsen cell is a small, thermostated container with a small orifice of known area. The cell is placed in a high-vacuum chamber.
- Sample Loading: A small amount of the bromoanisole isomer is placed in the Knudsen cell.
- Measurement:
  - The cell is heated to a desired, constant temperature.
  - The molecules of the substance effuse through the orifice into the vacuum.
  - The rate of mass loss of the sample is measured over time using a sensitive microbalance.

- Vapor Pressure Calculation: The vapor pressure (P) is calculated using the Knudsen equation:  $P = (\Delta m/\Delta t) * (1/A) * \sqrt{2\pi RT/M}$  where:
  - $\Delta m/\Delta t$  is the rate of mass loss
  - A is the area of the orifice
  - R is the ideal gas constant
  - T is the absolute temperature
  - M is the molar mass of the substance
- Enthalpy of Phase Transition Calculation: By measuring the vapor pressure at several different temperatures, the enthalpy of sublimation or vaporization can be determined from the slope of a plot of  $\ln(P)$  versus  $1/T$  (the Clausius-Clapeyron plot).

## Visualization of Thermodynamic Relationships

The following diagram illustrates the logical flow and relationships between key thermodynamic properties and the experimental techniques used to determine them.



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Caption: Relationship between thermodynamic properties and experimental methods.

This guide provides a foundational understanding of the thermodynamic properties of bromo-methoxy substituted aromatics. The presented data and methodologies are essential for

researchers and professionals working with these compounds, enabling more accurate modeling, prediction of behavior, and informed decision-making in scientific and industrial applications.

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